4-Bromo-2-methylphenyl isothiocyanate

Description

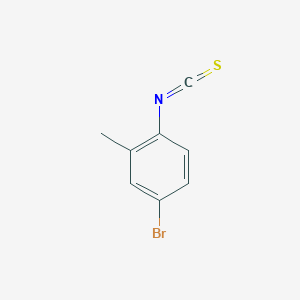

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASXCQRGYJGIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172834 | |

| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-38-4 | |

| Record name | 4-Bromo-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1-isothiocyanato-o-toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-isothiocyanatotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-Bromo-2-methylphenyl isothiocyanate

An In-depth Technical Guide to 4-Bromo-2-methylphenyl Isothiocyanate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and established applications, offering field-proven insights to empower your research endeavors.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule of significant interest in the synthesis of novel therapeutic agents. Its structure incorporates two key features: a reactive isothiocyanate (-N=C=S) group and a substituted aromatic ring. The isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable thiourea linkages. This reactivity is fundamental to its application as a building block for creating a diverse array of complex molecules.

The presence of a bromine atom and a methyl group on the phenyl ring further enhances its utility. These substituents modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the physicochemical properties of its derivatives. The bromine atom, in particular, provides a site for further functionalization through cross-coupling reactions, opening up avenues for creating intricate molecular architectures. This guide will provide the foundational knowledge necessary to effectively harness the potential of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1423043-70-3 | |

| Molecular Formula | C₈H₆BrNS | N/A |

| Molecular Weight | 228.11 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds |

| Melting Point | 45-47 °C | |

| Boiling Point | Not available | Data not found |

| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water. | General knowledge for similar compounds |

| Purity | ≥95% |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves the reaction of the corresponding aniline, 4-Bromo-2-methylaniline, with a thiocarbonylating agent. Thiophosgene (CSCl₂) is a classic and effective reagent for this transformation.

Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 4-Bromo-2-methylaniline. The workflow is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Salt Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-Bromo-2-methylaniline in 50 mL of dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 10 mL of concentrated hydrochloric acid dropwise with vigorous stirring.

-

A white precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes at 0 °C.

-

-

Isothiocyanate Formation:

-

To the stirred suspension of the amine hydrochloride, add a solution of 1.1 equivalents of thiophosgene in 20 mL of dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Salt Formation: The initial conversion of the aniline to its hydrochloride salt is crucial. It increases the solubility of the amine in the aqueous phase of the biphasic reaction system and prevents side reactions.

-

Biphasic System: The use of a dichloromethane/water biphasic system is advantageous. The thiophosgene is soluble in the organic phase, while the amine salt is in the aqueous phase. The reaction occurs at the interface, and as the product is formed, it is extracted into the organic layer, driving the reaction to completion.

-

Slow Addition at Low Temperature: The dropwise addition of thiophosgene at 0 °C is a critical safety and selectivity measure. The reaction is exothermic, and slow addition helps to control the temperature, preventing the formation of unwanted byproducts.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the electrophilic nature of the isothiocyanate group. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thioureas.

Reaction with Amines to Form Thioureas

This reaction is highly efficient and proceeds under mild conditions, making it ideal for late-stage functionalization in a drug discovery program.

Caption: General reaction scheme for thiourea formation.

The resulting thiourea moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anticancer activities.

Role as a Covalent Binder

The isothiocyanate group can also act as a covalent binder to biological macromolecules. For instance, it can react with the free amine groups of lysine residues in proteins. This property can be exploited to design irreversible inhibitors or chemical probes for target identification and validation.

Spectral Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 2H, Ar-H)

-

δ 7.10-7.20 (m, 1H, Ar-H)

-

δ 2.35 (s, 3H, CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 135.2, 133.8, 131.5, 130.9, 128.6, 121.7 (Ar-C)

-

δ 134.1 (N=C=S)

-

δ 17.8 (CH₃)

-

-

IR (KBr, cm⁻¹):

-

2100-2200 (strong, characteristic N=C=S stretch)

-

1580, 1470 (aromatic C=C stretch)

-

810 (C-H out-of-plane bending)

-

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its well-defined reactivity, coupled with the potential for further modification at the bromine position, makes it an attractive starting material for the synthesis of diverse compound libraries. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this reagent into their drug discovery workflows.

References

Synthesis and structural characterization of 4-Bromo-2-methylphenyl isothiocyanate

An In-depth Technical Guide to the Synthesis and Structural Characterization of 4-Bromo-2-methylphenyl isothiocyanate

This guide provides a comprehensive overview of the synthesis and detailed structural analysis of this compound, a valuable intermediate in the development of pharmacologically active compounds and functional organic materials. Designed for researchers and professionals in organic chemistry and drug development, this document outlines a field-proven synthetic protocol, explores the underlying reaction mechanism, and details the analytical techniques required for unambiguous structural verification.

Introduction: The Significance of Aryl Isothiocyanates

Aryl isothiocyanates (Ar-N=C=S) are a class of highly reactive and versatile synthons in organic chemistry. The unique electrophilicity of the central carbon atom in the isothiocyanate moiety makes it a target for a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity is harnessed to construct a diverse range of heterocyclic systems and thiourea derivatives, many of which exhibit significant biological activity. The title compound, this compound, incorporates a substituted aromatic ring, providing a scaffold that can be further functionalized, making it a key building block for targeted therapeutic agents and specialized chemical probes.

Synthesis of this compound

The conversion of a primary aromatic amine to an isothiocyanate is a cornerstone transformation in organic synthesis. While several methods exist, the reaction of the corresponding aniline with thiophosgene (CSCl₂) remains one of the most direct and efficient routes.[1][2] This guide focuses on this established protocol, chosen for its high yield and reliability.

Chosen Synthetic Pathway: The Thiophosgene Route

The synthesis commences with the commercially available 4-Bromo-2-methylaniline, which is reacted with thiophosgene in a biphasic solvent system. The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme:

4-Bromo-2-methylaniline + Thiophosgene → this compound + 2 HCl

Reaction Mechanism

The transformation proceeds via a two-step mechanism. First, the nucleophilic nitrogen atom of the 4-Bromo-2-methylaniline attacks the highly electrophilic carbon atom of thiophosgene.[3] This is followed by the stepwise elimination of two molecules of HCl, facilitated by a base, to yield the final isothiocyanate product.

Sources

4-Bromo-2-methylphenyl isothiocyanate molecular formula and weight

An In-Depth Technical Guide to 4-Bromo-2-methylphenyl isothiocyanate

Executive Summary

This compound is a halogenated aromatic isothiocyanate that serves as a crucial building block in synthetic organic chemistry. Its utility is primarily derived from the electrophilic isothiocyanate functional group, which readily reacts with a wide range of nucleophiles. This reactivity profile makes it an important intermediate in the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key reactive characteristics, and its applications in drug discovery, with a focus on creating complex heterocyclic structures and bioactive molecules.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the presence of a bromine atom, a methyl group, and an isothiocyanate group on a benzene ring. These features define its reactivity and physical properties.

The molecular formula of this compound is C8H6BrNS.[1][2][3][4] Its molecular weight is approximately 228.11 g/mol .[1][2][3] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H6BrNS | [1][2][3][4][5] |

| Molecular Weight | 228.11 g/mol | [1][2][3] |

| IUPAC Name | 4-bromo-1-isothiocyanato-2-methylbenzene | [2][4] |

| CAS Number | 19241-38-4 | [1][2][3] |

| Appearance | White to pale cream fused solid | [4] |

| Melting Point | 42.5-48.5 °C | [4] |

| SMILES | CC1=C(C=CC(=C1)Br)N=C=S | [2] |

| InChI Key | YASXCQRGYJGIKD-UHFFFAOYSA-N | [2][4] |

Synthesis and Reaction Mechanism

The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation in organic chemistry. A common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[6][7]

The synthesis of this compound would start from 4-bromo-2-methylaniline. The general mechanism involves:

-

Nucleophilic Attack : The primary amine (4-bromo-2-methylaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS2) in the presence of a base like triethylamine (Et3N). This forms a triethylammonium dithiocarbamate salt intermediate.

-

Desulfurization : A desulfurizing agent, such as tosyl chloride (TsCl), is introduced.[7] The dithiocarbamate attacks the agent, leading to a concerted elimination of sulfur and the formation of the stable isothiocyanate N=C=S bond.

Chemical Reactivity and Applications in Drug Development

The synthetic versatility of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S). This allows it to react readily with a variety of nucleophiles to form stable adducts, most notably thioureas and thiocarbamates.

Key Reactions:

-

Reaction with Amines : Forms N,N'-disubstituted thioureas. This is one of the most common applications, used to build complex molecules with potential biological activity.

-

Reaction with Alcohols/Phenols : Forms thiocarbamates.

-

Reaction with Thiols : Forms dithiocarbamates.

Isothiocyanates are recognized as "privileged" structures in medicinal chemistry.[8] Naturally occurring isothiocyanates, such as sulforaphane, exhibit potent anticancer, anti-inflammatory, and antimicrobial properties.[9] Synthetic isothiocyanates like this compound are valuable as intermediates for synthesizing novel drug candidates that mimic these effects.[10]

Furthermore, many isothiocyanate-containing compounds are known to be hydrogen sulfide (H₂S) donors through reaction with cysteine.[10] H₂S is a critical gasotransmitter with cardioprotective and cytoprotective effects, making H₂S-donating moieties a promising area for drug development.[10][11] The bromo- and methyl-substituents on the phenyl ring provide steric and electronic handles to fine-tune the reactivity and lipophilicity of the final drug molecule, potentially improving its pharmacokinetic profile.

Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol details a representative reaction of this compound with a generic primary amine (e.g., benzylamine) to form the corresponding N,N'-disubstituted thiourea. This procedure is a foundational step for building more complex molecules in a drug discovery program.

Objective: To synthesize N-(4-bromo-2-methylphenyl)-N'-(benzyl)thiourea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) under ambient atmosphere.

-

Addition of Nucleophile : To the stirring solution, add benzylamine (1.05 eq) dropwise at room temperature. An immediate exothermic reaction may be observed.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction is typically rapid and can be complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot has been completely consumed.

-

Workup :

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

If a precipitate (the product) has formed, it can be isolated by vacuum filtration and washed with a cold non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material.

-

If no precipitate forms, the crude residue can be purified.

-

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization Insights

-

Mass Spectrometry : The electron ionization mass spectrum for the isomeric 2-Bromo-4-methylphenyl isothiocyanate is available and shows a molecular ion peak corresponding to its molecular weight.[12] A similar fragmentation pattern would be expected for the 4-bromo-2-methyl isomer.

-

Infrared (IR) Spectroscopy : A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Signals corresponding to the aromatic protons, the methyl protons (singlet, ~2.2-2.5 ppm), and potentially the isothiocyanate proton (if coupled) would be observed.

-

¹³C NMR : A characteristic signal for the isothiocyanate carbon is expected in the range of 125-140 ppm.

-

For definitive structural confirmation in a research setting, full spectroscopic analysis of the synthesized or purchased compound is required.

References

- Vertex AI Search. (n.d.). This compound, min 98%, 25 grams.

- Fisher Scientific. (n.d.). This compound, 98%.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Echemi. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Methylphenyl isothiocyanate.

- PubChem. (n.d.). 4-Bromophenyl isothiocyanate.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Chemical Communications. (n.d.). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates.

- MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available from: [Link]

- Oakwood Chemical. (n.d.). This compound.

- NIST. (n.d.). 2-Bromo-4-methylphenyl isothiocyanate. In NIST Chemistry WebBook.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles.

- PubChemLite. (n.d.). 2-bromo-4-methylphenyl isothiocyanate.

- BenchChem. (2025). Comparative Analysis of Isothiocyanates for Researchers and Drug Development Professionals.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.

- PubMed Central. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-methylphenyl isothiocyanate [webbook.nist.gov]

Purity and appearance of 4-Bromo-2-methylphenyl isothiocyanate

An In-Depth Technical Guide to the Purity and Appearance of 4-Bromo-2-methylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 19241-38-4) is a crucial building block in synthetic chemistry, particularly in the development of novel therapeutic agents and materials. The purity and integrity of this reagent are paramount, as impurities can lead to ambiguous biological results, unpredictable reaction kinetics, and compromised product yields. This technical guide provides a comprehensive overview of the physicochemical properties, appearance, and purity assessment of this compound. It details robust analytical methodologies for quality control, outlines potential impurities based on established synthetic routes, and presents a validated protocol for purification. This document is intended to serve as an essential resource for researchers, ensuring the reliable application of this compound in demanding research and development environments.

Core Physicochemical Characteristics

This compound is a substituted aromatic isothiocyanate. Its chemical structure, featuring an electrophilic isothiocyanate group (-N=C=S), a bromine atom, and a methyl group on the phenyl ring, makes it a versatile intermediate. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19241-38-4 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrNS | [1][2][3][4] |

| Molecular Weight | 228.11 g/mol | [1][3] |

| IUPAC Name | 4-bromo-1-isothiocyanato-2-methylbenzene | [2][3] |

| Melting Point | 42.5 - 48.5 °C | [2] |

| Appearance | White to pale cream fused solid | [2] |

| Storage Temperature | 2 - 8 °C | |

Appearance and Purity Specifications: A First-Line Assessment

Commercially available this compound is typically supplied with a purity of 97% or higher, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2]

-

Expected Appearance : In its pure form at room temperature, the compound should be a white to pale cream or off-white solid.[2] The term "fused solid" suggests it may be supplied as a single crystalline mass rather than a fine powder.

-

Interpreting Deviations : Significant color deviation, such as a pronounced yellow or brown hue, may indicate the presence of impurities or degradation products. The presence of a dark oil or a strong, unpleasant odor beyond the typical pungent smell of isothiocyanates could suggest decomposition. As isothiocyanates can be moisture-sensitive, a sticky or clumped appearance might result from improper handling and exposure to atmospheric moisture.[5]

Understanding the Impurity Profile: A Synthesis-Based Approach

To establish a self-validating system for quality control, it is essential to understand the potential impurities that may arise during synthesis. The most common route to aryl isothiocyanates involves the reaction of a primary amine (4-bromo-2-methylaniline) with a thiocarbonyl source, often carbon disulfide (CS₂), to form a dithiocarbamate salt intermediate, which is then decomposed to the final product.[6][7][8]

Common potential impurities include:

-

Starting Materials : Unreacted 4-bromo-2-methylaniline and residual carbon disulfide.

-

Intermediates : The dithiocarbamate salt, if its decomposition is incomplete.

-

Byproducts : Symmetrical thioureas (e.g., N,N'-bis(4-bromo-2-methylphenyl)thiourea) can form if the isothiocyanate product reacts with any remaining starting amine. This is a common side reaction.

-

Degradation Products : Exposure to water can lead to the hydrolysis of the isothiocyanate back to the parent amine.

The presence of these impurities can be readily detected by the analytical methods described below.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is recommended for the robust characterization of this compound.

Gas Chromatography (GC) for Purity and Volatile Impurities

GC is an excellent method for assessing the purity of thermally stable and volatile compounds.[2]

Experimental Protocol: GC Purity Assay

-

Sample Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation : Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

-

Injection Volume : 1 µL (with an appropriate split ratio, e.g., 50:1).

-

-

Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Causality : The non-polar column separates compounds based on boiling point, effectively resolving the isothiocyanate from lower-boiling starting materials and higher-boiling thiourea byproducts. The temperature ramp ensures that all components are eluted efficiently.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is crucial for detecting non-volatile impurities like dithiocarbamate salts and thioureas. For isothiocyanates, solubility issues in aqueous mobile phases can lead to precipitation and inaccurate quantification.[9] Heating the column is a field-proven technique to mitigate this.[9][10]

Experimental Protocol: High-Temperature Reversed-Phase HPLC

-

Sample Preparation : Dissolve approximately 5 mg of the compound in 10 mL of Acetonitrile.

-

Instrumentation : An HPLC system with a UV detector and a column heater.

-

Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

HPLC Conditions :

-

Mobile Phase A : Water (0.1% Formic Acid)

-

Mobile Phase B : Acetonitrile (0.1% Formic Acid)

-

Gradient : Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 60 °C[9]

-

Detection Wavelength : 254 nm

-

Injection Volume : 10 µL

-

-

Data Analysis : Purity is determined by area percent. The retention times of potential impurities can be confirmed by running standards if available.

Causality : The C18 stationary phase separates molecules based on hydrophobicity. The heated column enhances the solubility of the isothiocyanate in the mobile phase, preventing on-column precipitation and ensuring accurate, reproducible results.[9]

Workflow for Analytical Verification

The following diagram illustrates the logical flow for the comprehensive purity assessment of this compound.

Caption: Workflow for the analytical quality control of this compound.

Protocol for Laboratory-Scale Purification

If the purity of a batch is found to be below the required standard, purification via recrystallization is often effective for removing common synthesis-related impurities.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection : The ideal solvent is one in which the isothiocyanate is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexanes or a mixture of Hexanes/Ethyl Acetate are good starting points.

-

Dissolution : Place the impure solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., Hexanes) required to fully dissolve the solid. This should be done in a fume hood on a hot plate with gentle swirling.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization : Allow the clear solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, the flask can be placed in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal yield.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter with a small amount of ice-cold solvent (Hexanes) to remove any residual soluble impurities.

-

Drying : Dry the purified crystals under vacuum at a low temperature (e.g., 30-35 °C) to remove all residual solvent.

-

Validation : Re-analyze the dried, purified material using the GC and HPLC methods described above to confirm the purity meets the required specification.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of this compound.

Conclusion

The chemical integrity of this compound is a critical prerequisite for its successful use in research and development. This guide establishes a framework for ensuring that integrity through careful visual inspection, a clear understanding of potential impurities, and the application of robust analytical techniques like GC and high-temperature HPLC. By following the detailed protocols for analysis and purification, researchers can validate the quality of their material, leading to more reliable, reproducible, and trustworthy scientific outcomes.

References

- Vertex AI Search Result 1. (Provides purity, molecular formula, weight, and CAS number).

- Sigma-Aldrich. (n.d.). This compound. (Provides purity, storage temp, IUPAC name, molecular weight, and CAS number).

- Thermo Fisher Scientific. (n.d.). This compound, 98%. (Provides purity by GC, appearance, melting point, IUPAC name, molecular formula, and CAS number).

- Garcı́a-Viguera, C., & Zafrilla, P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

- Kyriakoudi, A., & Makris, D. P. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.

- Fisher Scientific. (n.d.). This compound, 98%. (Provides molecular formula, weight, CAS number, and IUPAC name).

- Delaunay, J. C., et al. (2012).

- Garcı́a-Viguera, C., & Zafrilla, P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate.

- PubChem. (n.d.). 4-Bromophenyl isothiocyanate.

- Wang, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.

- Delaunay, J. C., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.

- Dains, F. B., et al. (1921).

- Santa Cruz Biotechnology. (n.d.). This compound. (Provides CAS number and molecular formula/weight).

- Kaspady, M., & Narayanam, V. (2022).

- PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide.

- Kumar, A., & Singh, V. K. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications.

- Oakwood Chemical. (n.d.). This compound. (Provides CAS number and molecular formula/weight).

- Organic Chemistry Portal. (n.d.).

- Kaspady, M., & Narayanam, V. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (2023). 4-Methylphenyl isothiocyanate.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. B25296.14 [thermofisher.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 4-Methylphenyl isothiocyanate | 622-59-3 [chemicalbook.com]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Potential of Brominated Isothiocyanates: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Bromination in Isothiocyanate Drug Discovery

Isothiocyanates (ITCs), organosulfur compounds characterized by the functional group -N=C=S, are a well-established class of bioactive molecules derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][2][3] Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, have positioned them as promising candidates for drug development.[3][4][5] This technical guide delves into a compelling, albeit less explored, frontier in isothiocyanate research: the strategic incorporation of bromine atoms into their chemical structure.

The introduction of a halogen, such as bromine, can profoundly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electrophilicity. These modifications, in turn, can significantly impact pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced therapeutic efficacy and target specificity. While the body of literature on brominated isothiocyanates is still emerging, this guide will provide a comprehensive framework for their synthesis, biological evaluation, and mechanistic understanding, drawing upon the extensive knowledge of their non-brominated precursors to illuminate the path forward for researchers in this exciting field.

I. Synthesis of Brominated Isothiocyanates: Crafting the Molecules of Interest

The generation of a diverse library of brominated isothiocyanates is the foundational step in exploring their biological potential. Several synthetic strategies can be employed, catering to the generation of both aliphatic and aromatic derivatives.

Dehydrogenative Bromination of Alkyl Isothiocyanates

A novel and efficient method for the synthesis of N-β-brominated alkenyl isothiocyanates involves the dehydrogenation of alkyl isothiocyanates using N-bromosuccinimide (NBS).[4][6][7] This approach offers a direct route to introduce both a bromine atom and a double bond, creating a highly reactive and versatile scaffold for further chemical modifications.[4][6]

Synthesis of Aromatic Isothiocyanates

Aromatic isothiocyanates can be synthesized through various established methods.[8][9] A common approach involves the reaction of the corresponding aromatic amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed using a desulfurizing agent like tosyl chloride to yield the isothiocyanate.[9] For brominated aromatic isothiocyanates, the starting material would be a bromo-substituted aromatic amine. Microwave-assisted synthesis using Lawesson's reagent has also been shown to be an effective and rapid method for producing aromatic isothiocyanates.[8]

II. Potential Biological Activities: A Predictive Framework

Based on the well-documented bioactivities of parent isothiocyanates, we can extrapolate the likely therapeutic potential of their brominated analogs. The introduction of bromine is anticipated to enhance these activities through increased lipophilicity, facilitating cell membrane penetration, and by potentially altering the reactivity of the isothiocyanate group towards biological nucleophiles.

Anticancer Activity

Isothiocyanates are renowned for their potent anticancer properties, which are exerted through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5][10] The cytotoxic effects of various isothiocyanates on a range of cancer cell lines are well-documented, with IC50 values often in the low micromolar range.[11][12][13] It is hypothesized that the increased electrophilicity of brominated isothiocyanates could lead to more potent inhibition of key cellular targets. One of the primary mechanisms of action for the anticancer effects of isothiocyanates is the induction of DNA damage, which is a consequence of the blockage of DNA replication.[14] This effect is observed in both cancer and normal cells; however, the selective antiproliferative activity of ITCs towards cancer cells stems from the less efficient DNA repair mechanisms in cancerous cells compared to their normal counterparts.[14]

Table 1: Anticancer Activity of Representative Isothiocyanates

| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) | Reference(s) |

| Sulforaphane (SFN) | PC-3 (Prostate) | ~40 | [12] |

| LNCaP (Prostate) | ~15 | [12] | |

| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~7 | [12] |

| HeLa (Cervical) | ~10 | [11] | |

| MCF-7 (Breast) | 7.32 ± 0.25 | [11] | |

| Caco-2 (Colon) | 2.4 | [11] | |

| CLL (Leukemia) | 5.1 - 5.4 | [3] | |

| Benzyl Isothiocyanate (BITC) | HeLa (Cervical) | ~10 | [11] |

| Caco-2 (Colon) | 5.1 | [11] | |

| Multiple Myeloma | 4.7 | [11] | |

| Allyl Isothiocyanate (AITC) | PC-3 (Prostate) | 15-17 | [12] |

| LNCaP (Prostate) | 15-17 | [12] | |

| MCF-7 (Breast) | 126.0 | [11] |

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a variety of human pathogens, including antibiotic-resistant strains.[2][15][16] The antimicrobial efficacy of ITCs is often structure-dependent, with aromatic isothiocyanates generally exhibiting greater potency than their aliphatic counterparts, likely due to their ability to more effectively penetrate bacterial membranes.[2] The increased lipophilicity conferred by bromination could further enhance this membrane interaction, leading to more potent antimicrobial agents. For instance, bromo-substituted allylic thiocyanates have shown significant activity against various bacterial and fungal strains.[17]

Table 2: Antimicrobial Activity of Representative Isothiocyanates

| Isothiocyanate | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Benzyl Isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 | [18] |

| Staphylococcus aureus (MRSA) | 2.9 - 110 | [19] | |

| Allyl Isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 | [18] |

| Sulforaphane (SFN) | Helicobacter pylori | Not specified | [2] |

| Phenethyl Isothiocyanate (PEITC) | Clostridia species | Not specified | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Isothiocyanates exert potent anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.[20][21] By activating the Nrf2 pathway, ITCs upregulate the expression of antioxidant and cytoprotective enzymes.[20] Conversely, they inhibit the pro-inflammatory NF-κB pathway, reducing the production of inflammatory mediators.[20]

III. Key Signaling Pathways and Mechanisms of Action

The biological activities of isothiocyanates are underpinned by their ability to interact with and modulate key cellular signaling pathways. The electrophilic carbon of the isothiocyanate group readily reacts with nucleophilic thiol groups of cysteine residues in proteins, leading to the covalent modification and altered function of target proteins.[10][22]

The Keap1-Nrf2 Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, inducing their expression.

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

IV. Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of brominated isothiocyanates, this section provides detailed, step-by-step protocols for key biological assays.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [23][24][25] Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [26]2. Compound Treatment: Prepare serial dilutions of the brominated isothiocyanate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [25]5. Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals. [26]6. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [26]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [27][28][29][30][31] Protocol:

-

Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells. [29]2. Prepare Compound Dilutions: Perform a serial two-fold dilution of the brominated isothiocyanate in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours. [28]5. Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway by utilizing a reporter gene system. [32][33][34]Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After 24 hours, treat the transfected cells with the brominated isothiocyanate for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the brominated isothiocyanate indicates inhibition of the NF-κB pathway.

V. Future Directions and Concluding Remarks

The exploration of brominated isothiocyanates represents a promising avenue for the discovery of novel therapeutic agents with potentially enhanced anticancer, antimicrobial, and anti-inflammatory activities. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a robust framework for researchers to embark on this exciting area of investigation. Future studies should focus on synthesizing a diverse library of brominated isothiocyanates, performing comprehensive biological screening, and elucidating their precise mechanisms of action. A deeper understanding of the structure-activity relationships will be crucial for the rational design and optimization of these compounds as next-generation therapeutics. The strategic application of bromine as a tool for molecular modulation holds the key to unlocking the full therapeutic potential of the isothiocyanate scaffold.

VI. References

-

A Comparative Analysis of Isothiocyanate Analogs in Cancer Research: A Guide for Scientists and Drug Development Professionals. (2025). Benchchem.

-

The Biological Potential of Brominated Isothiocyanates: A Technical Guide for Researchers. (2025). Benchchem.

-

A Comparative Analysis of Isothiocyanates in Cancer Research: Unveiling a Potent Arsenal for Drug Development. (2025). Benchchem.

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (n.d.). AACR Journals.

-

Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (n.d.). Chemical Communications (RSC Publishing).

-

Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. (n.d.). Frontiers.

-

Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. (n.d.). PMC - NIH.

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PMC.

-

Are isothiocyanates potential anti-cancer drugs?. (n.d.). PMC - PubMed Central.

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). ResearchGate.

-

Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF). (n.d.). ResearchGate.

-

A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.).

-

Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (n.d.). ChemRxiv.

-

Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus. (n.d.). MDPI.

-

Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (n.d.).

-

Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. (n.d.). The Royal Society of Chemistry.

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). PubMed Central.

-

Synthesis of N-beta-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024).

-

Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH.

-

Synthesis of N -β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates | Request PDF. (2025). ResearchGate.

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.

-

NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012).

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

-

CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK. (n.d.).

-

Human NF-κB Reporter Assay System. (n.d.).

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online.

-

An In-depth Technical Guide to the MTT Assay: Principles and Protocols. (2025). Benchchem.

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.).

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.

-

The antibacterial properties of isothiocyanates. (n.d.). PubMed.

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). NIH.

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

-

Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells. (n.d.). PubMed.

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). RSC Medicinal Chemistry (RSC Publishing).

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.

-

Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. (n.d.). Brandeis University.

-

Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl .... (n.d.). Keio University.

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers.

-

Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes | Request PDF. (2025). ResearchGate.

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchhub.com [researchhub.com]

- 24. clyte.tech [clyte.tech]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 27. tandfonline.com [tandfonline.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. m.youtube.com [m.youtube.com]

- 31. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 32. bowdish.ca [bowdish.ca]

- 33. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 34. indigobiosciences.com [indigobiosciences.com]

The Chemistry and Application of Isothiocyanates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), organosulfur compounds characterized by the R−N=C=S functional group, are a class of molecules that have garnered significant attention across multiple scientific disciplines. Naturally occurring in cruciferous vegetables as their glucosinolate precursors, these compounds are not only responsible for the characteristic pungent flavor of these plants but also possess a remarkable spectrum of biological activities.[1][2] Their potent electrophilic nature underpins a diverse reactivity profile, making them valuable synthons in organic chemistry and privileged scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis of isothiocyanates, delving into the mechanistic nuances of various synthetic strategies. Furthermore, it explores their burgeoning applications in drug discovery, agriculture, and materials science, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Isothiocyanate Functional Group: Structure, Reactivity, and Significance

The isothiocyanate moiety is a heterocumulene, a system of three atoms with two adjacent double bonds. This arrangement confers a unique electronic character upon the central carbon atom, rendering it highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of both their synthetic utility and biological activity. The diverse applications of isothiocyanates stem from their ability to readily react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form thioureas, dithiocarbamates, and thiocarbamates, respectively.

From a drug development perspective, the electrophilicity of isothiocyanates allows them to form covalent bonds with nucleophilic residues, such as cysteine and lysine, on target proteins. This covalent modification can lead to the modulation of protein function and the perturbation of cellular signaling pathways, offering a powerful mechanism for therapeutic intervention.

Synthetic Methodologies for Isothiocyanate Compounds

The synthesis of isothiocyanates has evolved significantly from classical methods that often employed hazardous reagents to more modern, safer, and efficient protocols. The choice of synthetic route is often dictated by the nature of the starting material, desired substitution pattern, and scalability.

Synthesis from Primary Amines: The Workhorse of Isothiocyanate Preparation

The most prevalent and versatile approach to isothiocyanate synthesis commences with primary amines. This strategy can be broadly categorized into methods involving thiocarbonyl transfer reagents and those utilizing carbon disulfide (CS₂).

This widely employed method proceeds via the in-situ formation of a dithiocarbamate salt, which is subsequently decomposed to the corresponding isothiocyanate using a desulfurating agent. The reaction of a primary amine with carbon disulfide in the presence of a base yields the dithiocarbamate salt. A variety of desulfurating agents can then be used to promote the elimination of a sulfide species, affording the desired isothiocyanate.[3][4]

Experimental Protocol: General One-Pot Synthesis of Isothiocyanates from Primary Amines using CS₂ and a Desulfurating Agent [5]

-

Step 1: Dithiocarbamate Salt Formation. To a stirred solution of the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 2.0 eq) in a solvent such as dichloromethane or tetrahydrofuran, carbon disulfide (1.2 eq) is added dropwise at 0 °C. The reaction mixture is typically stirred for 1-2 hours at room temperature.

-

Step 2: Desulfuration. A desulfurating agent (e.g., tosyl chloride, ethyl chloroformate, or a carbodiimide) is then added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting dithiocarbamate is consumed.

-

Step 3: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude isothiocyanate is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: The base is crucial for deprotonating the amine, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. Triethylamine is a common choice due to its volatility, which simplifies purification.

-

Solvent: Aprotic solvents like dichloromethane or THF are preferred to avoid unwanted side reactions of the isothiocyanate product with protic solvents.

-

Desulfurating Agent: The choice of desulfurating agent can influence the reaction conditions and yield. Tosyl chloride is effective but may require heating, while reagents like propane phosphonic acid anhydride (T3P®) can promote the reaction at room temperature.[6]

Diagram of the Dithiocarbamate Route:

Caption: General workflow for isothiocyanate synthesis from primary amines via a dithiocarbamate intermediate.

Historically, thiophosgene (CSCl₂) was a common reagent for the direct conversion of primary amines to isothiocyanates. However, its extreme toxicity has led to the development of safer alternatives, such as thiocarbonyl diimidazole (TCDI) and di-2-pyridyl thionocarbonate.[7] These reagents act as thiocarbonyl transfer agents, reacting with the primary amine to form a reactive intermediate that subsequently eliminates to give the isothiocyanate.

Modern and Greener Synthetic Approaches

Recent research has focused on developing more environmentally benign and efficient methods for isothiocyanate synthesis.

The use of elemental sulfur as the sulfur source offers a green and atom-economical alternative. These reactions often involve the in-situ generation of reactive sulfur species that can react with isocyanides or primary amines in the presence of a suitable catalyst or under thermal conditions.[8]

While less common, methods for synthesizing isothiocyanates from non-amine starting materials have been developed. These include the reaction of hydroximoyl chlorides with thiourea and the tandem Staudinger/aza-Wittig reaction of azides with triphenylphosphine and carbon disulfide.[9] The latter is particularly valuable for the synthesis of chiral isothiocyanates with high enantiopurity.[9]

Table 1: Comparison of Selected Synthetic Methods for Isothiocyanates

| Method | Starting Material | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |

| Dithiocarbamate Route | Primary Amine | CS₂, Base, Desulfurating Agent (e.g., Tosyl Chloride) | 70-95 | Versatile, wide substrate scope | May require stoichiometric desulfurating agent |

| Thiophosgene Analog | Primary Amine | Thiocarbonyl diimidazole (TCDI) | 60-90 | Avoids highly toxic thiophosgene | TCDI can be moisture sensitive |

| Elemental Sulfur | Isocyanide | Elemental Sulfur (S₈), Catalyst (e.g., Mo complex) | 75-98 | Atom-economical, green | May require elevated temperatures or catalysts |

| Staudinger/aza-Wittig | Azide | PPh₃, CS₂ | 80-95 | Excellent for chiral ITCs, high enantiopurity | Requires synthesis of azide precursor |

Applications of Isothiocyanates in Drug Development and Beyond

The unique chemical properties of isothiocyanates have made them invaluable in various fields, most notably in the development of new therapeutic agents.

Anticancer Activity: A Multifaceted Approach

A vast body of research has demonstrated the potent anticancer properties of isothiocyanates, with sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress being the most extensively studied examples.[10] Their anticancer effects are multifaceted and involve the modulation of multiple signaling pathways.[11][12]

Key Anticancer Mechanisms of Isothiocyanates:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases and quinone reductases, which play a crucial role in the detoxification and elimination of carcinogens.[12]

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.[13]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints.[11]

-

Inhibition of Angiogenesis: Isothiocyanates have been shown to inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.

Diagram of Key Anticancer Signaling Pathways Modulated by Isothiocyanates:

Caption: Isothiocyanates exert anticancer effects through multiple signaling pathways.

Isothiocyanates in Clinical Trials:

The promising preclinical data for isothiocyanates has led to their evaluation in human clinical trials for cancer prevention and therapy. For instance, phenethyl isothiocyanate (PEITC) has been investigated for its ability to inhibit the metabolic activation of tobacco-specific lung carcinogens in smokers.[14][15] While the results have been modest, they provide a foundation for further research into the clinical utility of these compounds.[14] Some clinical trials have also explored the effects of isothiocyanates from broccoli sprouts in breast cancer patients.[16]

Anti-inflammatory and Antimicrobial Properties

Beyond their anticancer effects, isothiocyanates exhibit significant anti-inflammatory and antimicrobial activities.[17] Their anti-inflammatory properties are partly attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB. Their antimicrobial activity against a broad spectrum of bacteria and fungi makes them interesting candidates for the development of new anti-infective agents.[17]

Applications in Agriculture

The biocidal properties of isothiocyanates are harnessed in agriculture for pest and pathogen control. Certain plants, when incorporated into the soil as green manure, release isothiocyanates, a process known as biofumigation.[18] Synthetic isothiocyanates are also used as soil fumigants.[19] This natural defense mechanism of plants against herbivores and pathogens is a testament to the potent biological activity of these compounds.[20]

Isothiocyanates in Materials Science

The reactivity of the isothiocyanate group makes it a useful functional handle in polymer chemistry. Isothiocyanate-containing monomers can be polymerized to create functional materials with diverse properties. For example, they have been used to develop reversible, conjugated polymers.[8]

Safety and Handling of Isothiocyanate Compounds

While many naturally occurring isothiocyanates are consumed as part of a healthy diet, synthetic isothiocyanates and concentrated forms of these compounds require careful handling in a laboratory or industrial setting. They can be lachrymatory and irritating to the skin, eyes, and respiratory tract.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling these compounds.[22][23] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[22][23]

Conclusion and Future Perspectives

Isothiocyanates represent a fascinating and versatile class of compounds with a rich history and a promising future. From their origins in cruciferous vegetables to their synthesis in the laboratory, and their diverse applications in medicine, agriculture, and materials science, the journey of isothiocyanates is a testament to the power of chemical diversity. As our understanding of their mechanisms of action deepens, so too will our ability to harness their potential for the betterment of human health and the development of innovative technologies. The continued exploration of novel synthetic methodologies, coupled with rigorous preclinical and clinical evaluation, will undoubtedly unlock new and exciting applications for this remarkable class of molecules.

References

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

- Fofaria, N. M., Kim, S. H., & Srivastava, S. K. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular and Cellular Pharmacology, 7(2), 53–66.

- Kim, S. H., & Srivastava, S. K. (2015).

-

Singh, S. V., & Kim, S. H. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. Retrieved January 12, 2026, from [Link]

- Kou, X., et al. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(8), 2398.

-

New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Redalyc. Retrieved January 12, 2026, from [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Mechanism of action of isothiocyanates. A review. (2013). SciELO Colombia. Retrieved January 12, 2026, from [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Food Reviews International. Retrieved January 12, 2026, from [Link]

-

Mechanism of action of isothiocyanates. A review. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. (2023). MDPI. Retrieved January 12, 2026, from [Link]

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 87-92.

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. Retrieved January 12, 2026, from [Link]

- Synthesis of Isothiocyanates: An Upd

-

A New and Effective Approach to the Synthesis of Sulforaphane. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 34-56.

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Are isothiocyanates potential anti-cancer drugs? (2010). Acta Pharmacologica Sinica, 31(1), 1–10.

- Chemical synthesis method of sulforaphane. (2011). Google Patents.

-

Mechanism of action of isothiocyanates. A review. (2013). SciELO Colombia. Retrieved January 12, 2026, from [Link]

- Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. (2016). Cancer Prevention Research, 9(5), 396-405.

-

Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. (2016). PubMed. Retrieved January 12, 2026, from [Link]

- Exploring the effects of isothiocyanates on chemotherapeutic drugs. (2014). Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1485-1499.

-

METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 12, 2026, from [Link]

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2020). Molecules, 25(16), 3639.

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

SULFORAPHANE -- Patents for Extraction, Purifiation, & Synthesis. (n.d.). Rex Research. Retrieved January 12, 2026, from [Link]

- ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. (2020). Plant Archives, 20(Supplement 2), 2758-2763.

-

The Role of Isothiocyanates in Modern Chemical Synthesis. (2025). Netizen. Retrieved January 12, 2026, from [Link]

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). Molecules, 26(18), 5489.

- Isothiocyanates: translating the power of plants to people. (2017). Molecular Nutrition & Food Research, 61(9), 1600766.

-

ALLYL ISOTHIOCYANATE. (n.d.). Inchem. Retrieved January 12, 2026, from [Link]

-

Physiology and cellular mechanisms of isothiocyanates and other glucosinolate degradation products in plants. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

-

Isothiocyanate-Based Microemulsions Loaded into Biocompatible Hydrogels as Innovative Biofumigants for Agricultural Soils. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Isothiocyanate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. SULFORAPHANE -- Patents for Extraction, Purifiation, & Synthesis [rexresearch.com]

- 2. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of the Anticancer Effects of Isothiocyanates [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 18. frontiersin.org [frontiersin.org]

- 19. Isothiocyanate-Based Microemulsions Loaded into Biocompatible Hydrogels as Innovative Biofumigants for Agricultural Soils [mdpi.com]

- 20. plantarchives.org [plantarchives.org]

- 21. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. fishersci.com [fishersci.com]